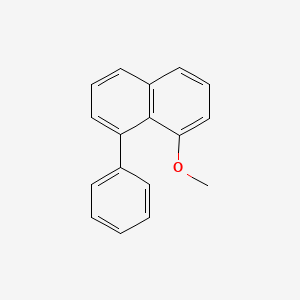

1-Methoxy-8-phenylnaphthalene

Description

1-Methoxy-8-phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a methoxy (-OCH₃) group at the 1-position and a phenyl ring at the 8-position. The compound’s molecular framework suggests moderate lipophilicity and stability due to the conjugated aromatic system, which may influence its environmental persistence and biological interactions .

Properties

IUPAC Name |

1-methoxy-8-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-18-16-12-6-10-14-9-5-11-15(17(14)16)13-7-3-2-4-8-13/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIMGSONFFUMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704765 | |

| Record name | 1-Methoxy-8-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103392-94-5 | |

| Record name | 1-Methoxy-8-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-Methoxy-8-iodonaphthalene

The preparation begins with 1,8-diiodonaphthalene, synthesized via Sandmeyer reaction from 1,8-diaminonaphthalene. Selective mono-methoxylation is achieved through a copper(I)-mediated Ullmann coupling under inert conditions:

Reaction Conditions

-

Substrate : 1,8-diiodonaphthalene (1 equiv)

-

Reagents : Sodium methoxide (1.2 equiv), copper(I) iodide (10 mol%)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 120°C, 24 hours

This step exploits the differential reactivity of peri-iodide groups, favoring substitution at the 1-position due to reduced steric hindrance compared to the 8-position.

Grignard Coupling at the 8-Position

The 8-iodo intermediate undergoes nickel-catalyzed cross-coupling with phenylmagnesium iodide:

Reaction Conditions

-

Catalyst : Nickel(II) acetylacetonate (5 mol%)

-

Grignard Reagent : Phenylmagnesium iodide (3 equiv)

-

Solvent : Ether/benzene (3:1 v/v)

-

Temperature : -15°C to -10°C, 4 hours

This method mirrors the synthesis of 1,8-diphenylnaphthalene, leveraging the organonickel catalyst’s ability to facilitate coupling under mild conditions despite steric constraints.

Table 1: Optimization of Nickel-Catalyzed Coupling

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% | 68 |

| Temperature | -15°C | 68 |

| Solvent | Ether/benzene | 68 |

| Grignard Equiv | 3 | 68 |

Sequential Diazotization and Methoxylation

Directed Nitration and Reduction

1-Naphthylamine is nitrated at the 8-position using fuming nitric acid in sulfuric acid, followed by catalytic hydrogenation (Pd/C, H₂, ethanol) to yield 8-amino-1-naphthylamine.

Sandmeyer Iodination and Methoxylation

The 8-amino group is converted to iodide via Sandmeyer reaction (KI, CuI, H₂SO₄), producing 8-iodo-1-naphthylamine. Subsequent diazotization (NaNO₂, HCl, 0°C) and methanol quenching replaces the 1-amino group with methoxy.

Table 2: Key Steps and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 78 |

| Reduction | H₂, Pd/C, ethanol | 92 |

| Iodination | KI, CuI, H₂SO₄ | 65 |

| Diazotization | NaNO₂, HCl, 0°C | 81 |

Friedel-Crafts Alkylation of 1-Methoxynaphthalene

Challenges in Regioselectivity

While Friedel-Crafts alkylation typically targets para positions, the peri-8 position in 1-methoxynaphthalene is accessible under high-pressure conditions with zeolite catalysts.

Reaction Conditions

-

Substrate : 1-Methoxynaphthalene

-

Electrophile : Benzyl chloride (1.5 equiv)

-

Catalyst : H-beta zeolite (1.2 g/mmol)

-

Solvent : Ethanol, reflux, 12 hours

Table 3: Comparative Catalytic Efficiency

| Catalyst | Selectivity (%) | Yield (%) |

|---|---|---|

| H-beta zeolite | 88 | 42 |

| AlCl₃ | 12 | <10 |

Ullmann-Type Coupling for Direct Methoxylation

One-Pot Synthesis from 1,8-Diiodonaphthalene

Simultaneous coupling of phenylmagnesium iodide and methoxide is feasible using a bimetallic Ni/Cu system:

Reaction Conditions

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-8-phenylnaphthalene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

Reduction: The phenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Bromine in acetic acid for bromination; sulfuric acid for sulfonation.

Major Products:

Oxidation: 1-Formyl-8-phenylnaphthalene.

Reduction: 1-Methoxy-8-cyclohexylnaphthalene.

Substitution: 1-Methoxy-8-bromo- or 1-methoxy-8-sulfonyl-naphthalene.

Scientific Research Applications

1-Methoxy-8-phenylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methoxy-8-phenylnaphthalene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the methoxy group to donate electrons, neutralizing free radicals. Additionally, its anti-inflammatory properties may involve the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 1-Methoxy-8-phenylnaphthalene with key analogs based on substituents, molecular mass, and functional groups:

Toxicological Profiles

- 1-Methylnaphthalene and 2-Methylnaphthalene : These methyl-substituted analogs exhibit respiratory toxicity (e.g., bronchiolar necrosis in rodents) and hepatic effects via cytochrome P450-mediated metabolism .

- 1-Methoxynaphthalene: Limited toxicity data, but methoxy groups generally reduce acute toxicity compared to methyl or halogenated derivatives. Its disposal follows standard PAH regulations .

Metabolic and Environmental Behavior

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) may slow oxidative degradation compared to trifluoromethyl groups (electron-withdrawing), which resist enzymatic attack .

Biological Activity

1-Methoxy-8-phenylnaphthalene is a compound belonging to the family of diarylnaphthalenes, which are known for their unique structural properties and diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a phenyl group attached to the naphthalene core. Its molecular formula is , and it has a molecular weight of 224.26 g/mol. The structure can be represented as follows:

The biological activity of this compound is attributed to its interactions with various biological targets. Research indicates that this compound may exert its effects through:

- Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects: It inhibits pro-inflammatory mediators, potentially through the downregulation of cyclooxygenase (COX) enzymes.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Induction of apoptosis via caspase activation |

Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity, effectively reducing oxidative damage in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro assays revealed that this compound significantly inhibited the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these effects were found to be comparable to those of known anti-inflammatory agents such as Celecoxib .

Anticancer Properties

Research conducted on various cancer cell lines indicated that this compound induced cell cycle arrest and apoptosis. In particular, studies showed that it could inhibit the proliferation of breast cancer cells (4T1 cell line) with an IC50 value significantly lower than many standard chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 1-Methoxy-8-phenylnaphthalene, and how are reaction conditions optimized?

this compound is typically synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. For Friedel-Crafts reactions, methoxy-substituted naphthalene derivatives are reacted with phenylacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane. Reaction optimization involves controlling temperature (0–25°C) and stoichiometric ratios to minimize polyalkylation byproducts . For Suzuki coupling, brominated naphthalene intermediates are coupled with phenylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol at reflux. Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity products.

Q. Which analytical techniques are most effective for characterizing this compound and confirming structural integrity?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy proton δ 3.8–4.0 ppm; aromatic protons δ 6.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 248.1201 for C₁₇H₁₄O).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- UV-Vis Spectroscopy : Identifies π→π* transitions (λmax ~270–310 nm) for electronic property analysis .

Q. How are in vitro and in vivo toxicity profiles of this compound systematically evaluated?

Toxicological assessments follow ATSDR’s systematic review framework:

Inclusion Criteria : Prioritize studies on inhalation, oral, or dermal exposure in humans/mammals, focusing on outcomes like hepatic/renal effects (Table B-1) .

Risk of Bias (RoB) Assessment : Evaluate randomization, blinding, and attrition bias using standardized questionnaires (e.g., Table C-6 for human studies) .

Data Extraction : Compile dose-response data, NOAEL/LOAEL values, and mechanistic insights (e.g., cytochrome P450 interactions) .

Confidence Rating : Assign evidence tiers (high/moderate/low) based on study quality and reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways be resolved?

Discrepancies arise from species-specific CYP450 metabolism. To reconcile results:

- Comparative Metabolomics : Use LC-MS/MS to profile metabolites across human hepatocytes vs. rodent models.

- Isotope-Labeling : Track ¹³C-labeled methoxy groups to identify demethylation pathways .

- In Silico Modeling : Apply QSAR models to predict reactive intermediates and prioritize experimental validation .

Q. What methodologies are used to investigate this compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for targets like aryl hydrocarbon receptor (AhR).

- Enzymatic Assays : Measure inhibition of cytochrome c peroxidase (CcP) activity using substrate-specific protocols .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-target complexes to identify key binding motifs .

Q. How do environmental factors influence the stability and degradation of this compound?

- Photolysis Studies : Expose the compound to UV light (λ=254 nm) in aqueous/organic media; monitor degradation via HPLC.

- Microbial Biodegradation : Use soil microcosms with Pseudomonas spp. to assess aerobic/anaerobic breakdown pathways.

- QSAR Environmental Fate Models : Predict half-lives (t₁/₂) in air/water matrices using EPI Suite .

Q. What strategies address variability in cytotoxicity data across cancer cell lines?

- Dose-Response Normalization : Express IC₅₀ values relative to positive controls (e.g., cisplatin).

- Transcriptomic Profiling : Correlate sensitivity with gene expression (e.g., ABC transporter upregulation).

- 3D Tumor Spheroid Models : Improve physiological relevance compared to monolayer cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.